Lnt (oligosaccharide)

描述

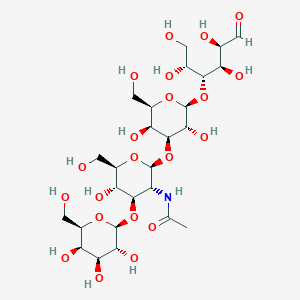

Lacto-N-tetraose (LNT) is a human milk oligosaccharide (HMO) that is highly abundant in human breast milk. It is a complex carbohydrate composed of four monosaccharide units: galactose, N-acetylglucosamine, galactose, and glucose. Lacto-N-tetraose plays a crucial role in the development of the infant gut microbiota, serving as a prebiotic that promotes the growth of beneficial bacteria such as Bifidobacterium species .

准备方法

Synthetic Routes and Reaction Conditions: Lacto-N-tetraose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation.

Chemical Synthesis: This method involves the stepwise assembly of monosaccharide units using glycosylation reactions. Protecting groups are used to control the regioselectivity and stereoselectivity of the glycosylation reactions. The final product is obtained after deprotection and purification steps.

Enzymatic Synthesis: Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds between monosaccharide units. This method offers high regioselectivity and stereoselectivity, making it a preferred approach for synthesizing complex oligosaccharides.

Microbial Fermentation: Genetically engineered microorganisms, such as Escherichia coli, are used to produce lacto-N-tetraose through fermentation. .

Industrial Production Methods: Industrial production of lacto-N-tetraose primarily relies on microbial fermentation due to its scalability and cost-effectiveness. The fermentation process involves the cultivation of genetically engineered microorganisms in bioreactors, followed by the extraction and purification of lacto-N-tetraose from the fermentation broth .

化学反应分析

Types of Reactions: Lacto-N-tetraose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Oxidation: Lacto-N-tetraose can be oxidized to form lacto-N-tetraose derivatives with altered functional groups. This reaction is typically carried out using oxidizing agents such as periodate.

Glycosylation: Lacto-N-tetraose can undergo glycosylation reactions to form higher-order oligosaccharides.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as lacto-N-biosidase are used under mild aqueous conditions.

Oxidation: Periodate oxidation is carried out in aqueous solutions at neutral pH.

Glycosylation: Glycosyltransferases are used in buffered solutions containing the donor and acceptor substrates

Major Products Formed:

Hydrolysis: Lacto-N-biose and lactose.

Oxidation: Lacto-N-tetraose derivatives with oxidized functional groups.

Glycosylation: Higher-order oligosaccharides

科学研究应用

Nutritional Applications

LNT is recognized for its role in infant nutrition, particularly in breast milk. It supports the development of the gut microbiota and enhances nutrient absorption.

- Clinical Studies : Research has demonstrated that LNT supplementation in infant formulas can promote healthy growth and development. For instance, a study involving infants aged 0–6 months showed that formula supplemented with LNT was safe and well-tolerated, supporting normal growth without adverse effects on gut colonization by pathogens .

Immunological Effects

LNT has been shown to modulate immune responses, particularly in infants.

- Mechanisms of Action : Studies indicate that LNT can inhibit pathogen adhesion to epithelial cells, thereby reducing the risk of infections. For example, LNT has been linked to decreased levels of inflammatory markers in vitro, suggesting potential therapeutic applications for allergic diseases .

Gut Health and Microbiota Modulation

The influence of LNT on gut health is profound, as it promotes beneficial bacteria while inhibiting harmful pathogens.

- Preclinical Studies : Research has highlighted that LNT can enhance the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli. This modulation can lead to improved gut health outcomes and reduced gastrointestinal disorders .

| Study Type | Findings |

|---|---|

| Preclinical | LNT promotes growth of Bifidobacteria; inhibits pathogen adhesion |

| Clinical | Safe use in children; supports gut microbiome diversity |

Safety and Regulatory Status

Safety assessments have established that LNT is well-tolerated across various populations.

- Toxicological Studies : In preclinical trials involving juvenile rats, no adverse effects were observed at high doses (up to 5,000 mg/kg body weight), confirming its safety for use in food products aimed at infants and children .

Case Study 1: Infant Formula Supplementation

A randomized controlled trial assessed the impact of LNT-enriched infant formula on growth and health outcomes in infants diagnosed with cow's milk protein allergy (CMPA). The study concluded that infants receiving LNT exhibited improved tolerance and reduced allergy symptoms compared to control groups .

Case Study 2: Adult Health Outcomes

In adults with irritable bowel syndrome (IBS), supplementation with LNT demonstrated improvements in symptoms without exacerbating gastrointestinal issues. This suggests potential applications for managing IBS through dietary interventions involving HMOs like LNT .

作用机制

Lacto-N-tetraose exerts its effects primarily through its role as a prebiotic. It is resistant to digestion in the upper gastrointestinal tract and reaches the colon intact, where it serves as a fermentable substrate for beneficial gut bacteria such as Bifidobacterium species. The fermentation of lacto-N-tetraose by these bacteria produces short-chain fatty acids, which have various health benefits, including promoting gut health and modulating the immune system .

相似化合物的比较

Lacto-N-tetraose is one of several human milk oligosaccharides with prebiotic functions. Similar compounds include:

Lacto-N-neotetraose (LNnT): Similar in structure to lacto-N-tetraose but with a different linkage between the monosaccharide units.

2’-Fucosyllactose (2’-FL): Another abundant HMO with prebiotic and anti-infective properties.

3-Fucosyllactose (3-FL): Similar to 2’-fucosyllactose but with a different fucose linkage .

Lacto-N-tetraose is unique in its specific structure and its ability to promote the growth of specific beneficial bacteria in the infant gut. Its structural complexity and specific glycosidic linkages contribute to its distinct biological functions .

生物活性

Lacto-N-tetraose (LNT) is a prominent human milk oligosaccharide (HMO) that plays a vital role in infant nutrition and health. This article provides a comprehensive overview of the biological activities associated with LNT, supported by recent research findings, data tables, and case studies.

Overview of LNT

LNT is a type 1 HMO composed of four sugar units: galactose, N-acetylglucosamine, and glucose. It is one of the most abundant oligosaccharides found in human breast milk, contributing significantly to the nutritional and immunological properties of human milk. LNT has been recognized for its various health benefits, including prebiotic effects, antimicrobial properties, and immune modulation.

Biological Activities

1. Prebiotic Effects

LNT serves as a prebiotic that promotes the growth of beneficial gut bacteria, particularly bifidobacteria. This effect is crucial for establishing a healthy gut microbiome in infants. Studies have shown that supplementation with LNT can lead to increased populations of bifidobacteria in the gut, which is associated with improved digestion and immune function .

2. Antimicrobial Properties

LNT exhibits antiadhesive antimicrobial activity against pathogens such as Escherichia coli and other harmful bacteria. By preventing these pathogens from adhering to intestinal cells, LNT helps reduce the risk of infections and gastrointestinal diseases in infants .

3. Immune Modulation

Research indicates that LNT can modulate immune responses. It has been shown to enhance the production of specific immune cells and cytokines, contributing to improved immune defense mechanisms in infants. This immunomodulatory effect is particularly important during the early stages of life when the immune system is still developing .

Clinical Studies and Findings

Several clinical trials have investigated the effects of LNT supplementation on various populations:

Synthesis and Production Challenges

The production of LNT has traditionally involved extraction from human milk or chemical synthesis. However, recent advancements have focused on microbial fermentation methods that allow for more sustainable and scalable production processes. These methods utilize genetically modified microorganisms to produce LNT efficiently while maintaining its structural integrity .

Safety Evaluations

LNT has been granted "Generally Recognized as Safe" (GRAS) status by the FDA, affirming its safety for use in infant formulas and other food products. Extensive safety evaluations have demonstrated that LNT does not exhibit genotoxicity or adverse effects even at high dosages .

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO21/c1-7(33)27-13-22(47-25-19(41)18(40)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)48-23-17(39)12(6-32)45-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16+,17-,18-,19+,20+,21+,22+,23-,24-,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIPEGYTBGEPJN-TYWGMFGMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14116-68-8 | |

| Record name | Lacto-N-tetraose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14116-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacto-N-tetraose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014116688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACTO-N-TETRAOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46XNQ2LX59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。